molecular formula C7H10O2 B6160318 1-cyclopropyl-3-methoxyprop-2-en-1-one CAS No. 59533-59-4

1-cyclopropyl-3-methoxyprop-2-en-1-one

Cat. No.: B6160318
CAS No.: 59533-59-4
M. Wt: 126.2
InChI Key:
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Description

1-cyclopropyl-3-methoxyprop-2-en-1-one is a chemical compound that belongs to the class of enones. It has generated significant interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science. This compound is known for its unique chemical structure, which includes a cyclopropyl group and a methoxy group attached to a prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-methoxyprop-2-en-1-one typically involves the reaction of cyclopropyl ketones with methoxypropene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-methoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted enones and cyclopropyl derivatives.

Scientific Research Applications

1-cyclopropyl-3-methoxyprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of agrochemicals and materials science for developing new materials with unique properties

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-methoxyprop-2-en-1-one: Unique due to its cyclopropyl and methoxy groups.

    1-cyclopropyl-3-methoxyprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-cyclopropyl-3-methoxyprop-2-en-1-amine: Contains an amine group, leading to different reactivity and applications.

Uniqueness

This compound stands out due to its enone structure, which imparts unique reactivity and potential for diverse applications. The presence of both cyclopropyl and methoxy groups further enhances its chemical versatility and potential for use in various fields.

Properties

CAS No.

59533-59-4

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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